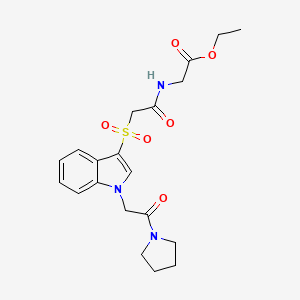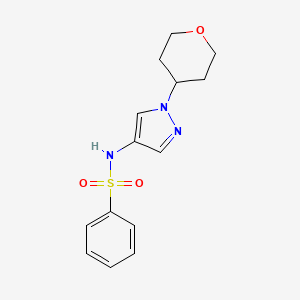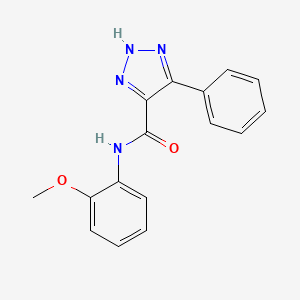
ethyl 2-(2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamido)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound ethyl 2-(2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamido)acetate is a complex organic molecule that may have potential pharmacological properties. While the provided papers do not directly discuss this compound, they do provide insights into related structures and their synthesis, biological evaluation, and molecular analysis, which can be informative for understanding the compound .
Synthesis Analysis
The synthesis of related pyridine and pyrrole derivatives has been reported, which may offer insights into potential synthetic routes for the target compound. For instance, the synthesis of ethyl 2-[5-nitro-2-oxopyridine-1(2H)-yl] acetate involved NMR, mass spectroscopy, and X-ray diffraction studies to confirm the molecular structure . Similarly, the synthesis of various pyrrole derivatives using ethyl 2-chloroacetoacetate and cyanoacetamide in the presence of triethylamine has been described, which could be relevant to the synthesis of the pyrrolidine moiety in the target compound .
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using techniques such as single crystal X-ray diffraction, which provides detailed information about the 3D arrangement of atoms within a molecule . The target compound likely has a complex structure with multiple functional groups, including an indole moiety, a sulfonyl group, and a pyrrolidine ring, which could be analyzed using similar methods.
Chemical Reactions Analysis
The chemical reactivity of related compounds has been explored through various reactions. For example, the dehydration of hydroxy pyrrole derivatives to yield different pyrrole systems has been reported . The target compound may undergo similar reactions, given the presence of ester and amide functionalities that can participate in chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been studied using computational methods such as density functional theory (DFT) calculations. These studies can provide insights into the electronic properties, molecular electrostatic potential, and lattice energy, which are important for understanding the reactivity and stability of the compound . The target compound's properties could be similarly investigated to predict its behavior in various environments.
Case Studies
Although no specific case studies are provided for the target compound, the papers discuss related compounds with potential pharmacological applications. For example, a series of methylsulfonyl and sulfamoyl acetamides and ethyl acetates have been synthesized and evaluated as COX-2 inhibitors, with some showing desirable analgesic activity in vivo . This suggests that the target compound, with its similar functional groups, may also have medicinal potential.
Aplicaciones Científicas De Investigación
Synthesis Methodologies and Chemical Reactivity
Stereoselective Synthesis of Highly Functionalized Compounds : A study by Indumathi, Kumar, and Perumal (2007) presented a one-pot, four-component tandem reaction that facilitates rapid access to new ethyl 3-aroyl-1-benzyl-2,2-dioxo-4-aryloctahydro-2-pyrrolo[2,1-c][1,4]thiazine-1-carboxylates/diethyl 1-benzyl-2,2-dioxo-4-aryloctahydro-2-pyrrolo[2,1-c][1,4]thiazine-1,3-dicarboxylates, showing high stereoselectivity and good yields (Indumathi, Kumar, & Perumal, 2007).
Unexpected Formation of Indolizine : Research by Babaev, Smirnov, and Rybakov (2005) documented the unexpected formation of ethyl 2-hydroxy-1-(2-thioxopyridin-1(2H)-yl)indolizin-3-carboxylate during a reaction process, with structures confirmed via X-ray crystallography, illustrating the unpredictability and complexity of reactions involving ethyl acetate derivatives (Babaev, Smirnov, & Rybakov, 2005).
Tandem Multi-Component Synthesis : A tandem multi-component synthesis strategy reported by Raja and Perumal (2006) led to the creation of 5,7-diaryl-5,6,7,8-tetrahydro-1H-pyrido[3,4-b][1,4]thiazin-2(3H)-ones, showcasing a novel tandem Mannich-enamine-substitution sequence. This study exemplifies the utility of ethyl acetate derivatives in facilitating complex heterocyclic syntheses (Raja & Perumal, 2006).
Potential Biological Activities
- Antiallergic Agents : Menciu et al. (1999) synthesized a series of new N-(pyridin-4-yl)-(indol-3-yl)alkylamides, including ethyl (2-methyindol-3-yl)acetates, as novel antiallergic compounds. This research demonstrates the pharmaceutical potential of compounds related to ethyl 2-(2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamido)acetate (Menciu et al., 1999).
Propiedades
IUPAC Name |
ethyl 2-[[2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]sulfonylacetyl]amino]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O6S/c1-2-29-20(26)11-21-18(24)14-30(27,28)17-12-23(16-8-4-3-7-15(16)17)13-19(25)22-9-5-6-10-22/h3-4,7-8,12H,2,5-6,9-11,13-14H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMBKTZNWBBYSCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)CS(=O)(=O)C1=CN(C2=CC=CC=C21)CC(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-(2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamido)acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Methyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-3-(trifluoromethyl)phenyl]piperazine](/img/structure/B2527073.png)

![Carbamic acid, N-[4-(5-amino-1H-pyrazol-3-yl)phenyl]-, 1,1-dimethylethyl ester](/img/structure/B2527076.png)



![3-[(Dimethylamino)methyl]-4-hydroxybenzoic acid](/img/structure/B2527084.png)
![2-(4-cyclopropyl-1-(4-fluorophenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2527086.png)
![2-(Methylsulfanyl)-7-(2-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2527087.png)
![2-(4-Ethoxyphenyl)-1'-ethyl-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B2527088.png)
![N-[(6-cyclopropylpyridin-3-yl)methyl]-2-(2-methylphenoxy)acetamide](/img/structure/B2527089.png)
![N-(2,5-dimethylphenyl)-2-[(6-ethyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]acetamide](/img/structure/B2527090.png)
